

Recoflavone combination therapy protocols

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Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

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Recoflavone at a Glance

The table below summarizes the core information about **Recoflavone** as a drug candidate:

Attribute	Description
Drug Type	Small molecule drug, synthetic flavonoid derivative [1] [2]
Synonyms	DA-6034, AJU-S56, GLH8NDE [1]
Key Mechanisms	Inhibits NF-κB signaling pathway; promotes mucin secretion; exhibits antioxidant properties [3] [4] [5]
Relevant Clinical Phases	Phase 3 for Acute Gastritis ; Phase 3 for Dry Eye Syndromes (Status as of 2025) [1] [4]
Other Indications (Discontinued)	Crohn's disease, Ulcerative colitis (Phase II) [4]

Quantitative Data & Experimental Findings

The following tables consolidate key quantitative findings from preclinical studies, which are essential for designing combination studies.

Table 1: Efficacy in Preclinical Models of Dry Eye Findings from a rabbit model of desiccation-induced dry eye syndrome treated with a 3% DA-6034 ophthalmic suspension [5].

Model/Assay	Key Outcome Measures	Results with DA-6034
Rabbit Desiccation Model	Corneal damage assessment	Significantly reduced corneal damage
Human Conjunctival Epithelial Cells	Mucin species production (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16)	Significantly increased production at 200 µM
Isolated Rat Conjunctival Goblet Cells	MUC5AC production	Significantly increased

Table 2: Molecular Docking Analysis against SARS-CoV-2 Binding energies of various flavonoids, including **Recoflavone**, against the SARS-CoV-2 main protease (PDB ID: 6LU7) in a computational study [6]. Lower binding energy suggests stronger potential interaction.

Flavonoid Compound	Estimated Free Energy of Binding (kcal/mol)
Isoquercetin	-6.74
Flavone	-6.12
Luteolin	-5.64
Quercetin	-5.52
Chrysin	-5.48
Recoflavone	-3.40

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which can be adapted for future combination therapy research.

Protocol 1: Assessing Efficacy in a Dry Eye Rabbit Model This protocol is based on a study demonstrating that a 3% DA-6034 ophthalmic suspension protected the corneal surface [5].

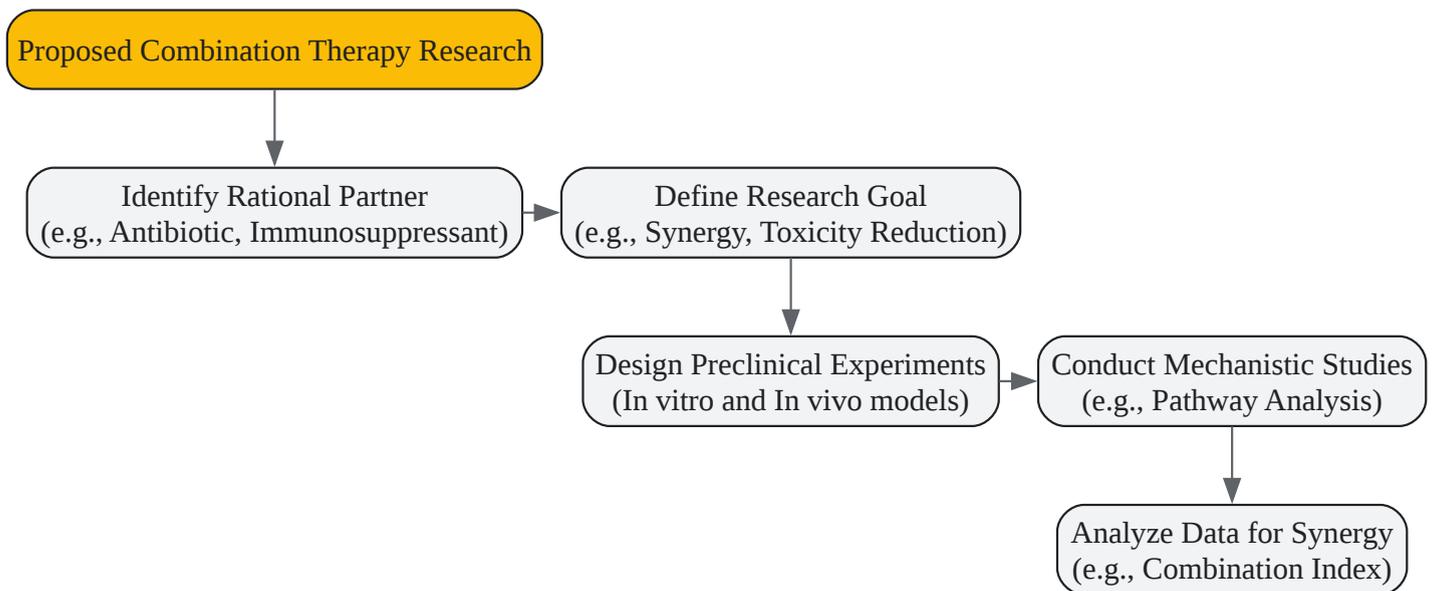
- **Animal Model:** Use New Zealand White rabbits.
- **Dry Eye Induction:** Place animals in a controlled-environment chamber with constant airflow (15 L/min) and low humidity (30-35%) for 10 days to induce desiccation.
- **Treatment Groups:**
 - **Test Group:** 3% DA-6034 ophthalmic suspension.
 - **Vehicle Control Group:** The suspension base without the active drug.
 - **Negative Control:** Untreated, non-desiccated animals.
- **Dosing:** Apply 50 μ L of the test article or vehicle to each eye twice daily.
- **Outcome Assessment:**
 - **Corneal Staining:** On day 10, instill fluorescein dye into the eyes and examine under a slit-lamp biomicroscope. Score corneal damage using a standardized scale (e.g., National Eye Institute scale).
 - **Mucin Analysis:** Sacrifice animals and collect conjunctival and corneal tissues. Analyze mucin-like glycoprotein levels and specific mucin species (e.g., MUC5AC) using ELISA or immunohistochemistry.

Protocol 2: Evaluating Anti-inflammatory Effects via NF- κ B Pathway This protocol is based on a study investigating DA-6034's mechanism in gastric epithelial cells infected with *H. pylori* [3].

- **Cell Culture:** Use the human gastric epithelial cell line MKN-45. Maintain cells in standard culture medium.
- **Pre-treatment:** Pre-treat cells with DA-6034 (e.g., at 50 μ M) for a set period (e.g., 1 hour).
- **Stimulation:** Infect cells with *Helicobacter pylori* at a specific multiplicity of infection (MOI) for 24 hours to induce inflammation.
- **Analysis:**
 - **NF- κ B Activation:** Measure NF- κ B DNA-binding activity in nuclear extracts using an Electrophoretic Mobility Shift Assay (EMSA).
 - **Cytokine Production:** Quantify the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8) in the cell culture supernatant using ELISA.
 - **Protein Complex Analysis:** Perform immunoprecipitation with an anti-Hsp90 antibody, followed by western blotting with antibodies against IKK- γ and IKK- α to assess the dissociation of the IKK- γ -Hsp90 complex.

Proposed Workflow for Recoflavone Combination Therapy Research

Based on its known mechanisms, **Recoflavone** presents rational combination partners. The diagram below outlines a proposed workflow for developing such combination therapies.



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Rationale for Combination Partners:

- **With Antibiotics:** Given its inhibitory effect on NF- κ B and inflammation in *H. pylori* infection [3], combining **Recoflavone** with standard antibiotics (e.g., clarithromycin, amoxicillin) could be explored to enhance efficacy and potentially protect the gastric mucosa.
- **With Other Anti-inflammatories:** For severe ocular surface diseases, combination with a corticosteroid (e.g., loteprednol) could be investigated. **Recoflavone**'s mucin-secreting and surface-protecting effects [5] may work synergistically with stronger immunosuppressants, potentially allowing for lower steroid doses and reduced side effects.

Critical Considerations for Protocol Development

When designing application notes and protocols for **Recoflavone**, consider the following:

- **Lack of Clinical Data:** The absence of published clinical combination therapy data means all protocols are currently hypothetical and for research use only.
- **Formulation Compatibility:** Any combination must first undergo rigorous compatibility and stability testing, especially for ophthalmic formulations where pH, osmolarity, and preservative systems are critical.
- **Dosage Optimization:** The optimal dose and scheduling for each drug in a combination need to be systematically determined through dose-ranging studies to identify synergistic rather than antagonistic effects.

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